N-Benzyl-N-phenylmethaniminium N-Benzyl-N-phenylmethaniminium
Brand Name: Vulcanchem
CAS No.: 138143-17-6
VCID: VC19131601
InChI: InChI=1S/C14H14N/c1-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11H,1,12H2/q+1
SMILES:
Molecular Formula: C14H14N+
Molecular Weight: 196.27 g/mol

N-Benzyl-N-phenylmethaniminium

CAS No.: 138143-17-6

Cat. No.: VC19131601

Molecular Formula: C14H14N+

Molecular Weight: 196.27 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-N-phenylmethaniminium - 138143-17-6

Specification

CAS No. 138143-17-6
Molecular Formula C14H14N+
Molecular Weight 196.27 g/mol
IUPAC Name benzyl-methylidene-phenylazanium
Standard InChI InChI=1S/C14H14N/c1-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11H,1,12H2/q+1
Standard InChI Key HSVZUVQFRNDHTE-UHFFFAOYSA-N
Canonical SMILES C=[N+](CC1=CC=CC=C1)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

N-Benzyl-N-phenylmethaniminium (IUPAC name: N-benzylidene-N-phenylmethaniminium) is derived from the protonation of the corresponding imine, N-benzylidenebenzylamine (CAS 780-25-6) . The iminium ion features a positively charged nitrogen atom bonded to a benzyl group (C₆H₅CH₂–), a phenyl group (C₆H₅–), and a methylene group (=CH–). The molecular formula is C₁₄H₁₄N⁺, with a molecular weight of 196.27 g/mol (excluding counterions).

Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) studies on related iminium ions reveal a planar geometry around the nitrogen center, with resonance stabilization between the N⁺=CH– group and aromatic rings . The positive charge delocalizes into the conjugated π-system, enhancing electrophilicity at the α-carbon. This electronic configuration facilitates nucleophilic attacks, making the compound reactive in cycloadditions and alkylation reactions.

Table 1: Key Structural Parameters of N-Benzyl-N-phenylmethaniminium

ParameterValue/DescriptionSource
Bond length (N–C)1.28 Å (theoretical)
Charge on N+0.72 (DFT calculation)
Resonance stabilization12–15 kcal/mol (estimated)

Synthesis and Formation Pathways

The iminium ion is typically generated in situ under acidic conditions from its neutral imine precursor. Two principal routes dominate its synthesis:

Protonation of N-Benzylidenebenzylamine

N-Benzylidenebenzylamine, the parent imine, is synthesized via condensation of benzylamine and benzaldehyde . Protonation with Brønsted acids (e.g., HCl, H₂SO₄) yields the iminium salt:
C₆H₅CH=NCH₂C₆H₅ + H⁺ → [C₆H₅CH–NH⁺–CH₂C₆H₅]\text{C₆H₅CH=NCH₂C₆H₅ + H⁺ → [C₆H₅CH–NH⁺–CH₂C₆H₅]}
This method is widely used in Mannich reactions, where the iminium ion acts as an electrophilic intermediate .

Photocatalytic Oxidative Coupling

Recent studies demonstrate the use of nitrous oxide (N₂O) as an oxidant in Ag-TiO₂ photocatalyzed systems to form imines, which are subsequently protonated to iminium ions . This method avoids harsh acids and achieves 85–92% selectivity under mild conditions (25°C, atmospheric pressure).

Physicochemical Properties

Experimental data on N-Benzyl-N-phenylmethaniminium remains limited, but inferences from analogous compounds suggest:

  • Solubility: High solubility in polar aprotic solvents (e.g., DMF, DMSO) due to ionic character .

  • Stability: Stabilized by resonance; decomposes above 150°C via Hofmann elimination .

  • Spectroscopic Signatures:

    • ¹H NMR: δ 8.2–8.5 ppm (N⁺=CH–), δ 7.2–7.8 ppm (aromatic protons) .

    • IR: Strong absorption at 1640–1680 cm⁻¹ (C=N⁺ stretch) .

Reactivity and Mechanistic Insights

The electrophilic α-carbon of the iminium ion participates in diverse transformations:

Nucleophilic Additions

In Stork enamine-like reactions, the iminium ion reacts with enolates or Grignard reagents to form C–C bonds. For example, alkylation with methylmagnesium bromide yields N-benzyl-N-phenylpropane-1-amine .

Reductive Amination

Catalytic hydrogenation (H₂/Pd-C) reduces the iminium ion to N-benzyl-N-phenylmethanamine, a secondary amine used in pharmaceutical syntheses .

Role in Catalytic Cycles

Ionic liquid-mediated systems, such as those employing 1-butyl-3-methylimidazolium chloride, stabilize iminium intermediates during CO₂ fixation reactions . DFT calculations show that CO₂ insertion into Si–H bonds of phenyl silane generates formoxysilane intermediates, which react with iminium ions to form methylated products .

Applications in Organic Synthesis

N-Benzyl-N-phenylmethaniminium’s reactivity underpins its utility in:

  • Asymmetric Catalysis: Chiral iminium ions facilitate enantioselective cyclopropanations .

  • Green Chemistry: Photocatalytic methods utilizing N₂O as an oxidant align with sustainable practices by repurposing greenhouse gases .

  • Pharmaceutical Intermediates: Serves as a precursor to antihistamines and antipsychotic agents .

Challenges and Future Directions

Despite its versatility, challenges persist:

  • Stability Issues: Sensitivity to moisture limits storage and handling.

  • Stereocontrol: Achieving high enantiomeric excess in asymmetric reactions requires advanced ligands.
    Future research should explore immobilized ionic liquid phases to enhance recyclability and develop fluorinated counterions for improved stability .

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